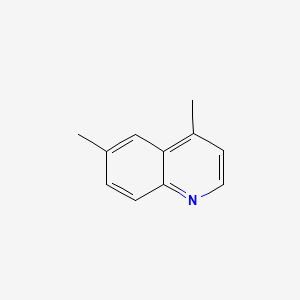

4,6-Dimethylquinoline

描述

Historical Context and Significance of Quinoline (B57606) Heterocycles

Quinoline, a bicyclic heterocyclic aromatic compound, was first isolated from coal tar in 1834. nih.gov This discovery marked the beginning of extensive research into a class of compounds that would prove to be of immense importance. The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structure found in numerous natural products and synthetic compounds with a wide array of biological activities. researchgate.netorientjchem.orgijshr.com

Historically, the significance of quinoline derivatives is most famously exemplified by the antimalarial drug quinine (B1679958), an alkaloid isolated from the bark of the Cinchona tree in 1820. nih.gov The success of quinine spurred the development of a multitude of synthetic quinoline-based drugs that have become mainstays in medicine. nih.govrsc.org These include well-known antimalarials like chloroquine (B1663885) and mefloquine, as well as antibacterial agents such as the fluoroquinolones (e.g., ciprofloxacin) and anticancer drugs like topotecan. nih.govrsc.org

The broad spectrum of pharmacological activities associated with the quinoline nucleus has established it as a "privileged scaffold" in medicinal chemistry. rsc.orgnih.gov Researchers have explored its potential in developing treatments for a vast range of conditions, including cancer, inflammatory diseases, microbial infections, and neurodegenerative disorders. orientjchem.orgnih.gov The versatility of the quinoline ring allows for chemical modifications at various positions, enabling the fine-tuning of its biological and physical properties. orientjchem.org This adaptability has made it a continuous focus of synthetic and medicinal chemistry research, aiming to discover new and more effective therapeutic agents. researchgate.net

Scope and Objectives of Research on 4,6-Dimethylquinoline and its Derivatives

Research on this compound and its derivatives is driven by the broader understanding of the pharmacological potential of the quinoline core. The primary objectives of investigating this specific compound and its analogues include:

Exploration of Biological Activity: A significant focus of research is to determine the biological and pharmacological properties of this compound and its derivatives. This includes screening for potential antimicrobial, anticancer, anti-inflammatory, and other therapeutic activities. smolecule.com The presence and position of the two methyl groups on the quinoline ring can influence the compound's interaction with biological targets, potentially leading to unique activities compared to other quinoline derivatives.

Synthetic Methodology Development: Researchers are interested in developing efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. google.comgoogle.com This includes exploring novel catalytic systems and one-pot synthesis strategies to improve yields and reduce the use of hazardous reagents. google.comgoogle.com

Scaffold for Drug Discovery: this compound serves as a valuable building block or scaffold in medicinal chemistry. smolecule.com Its structure can be further modified through various chemical reactions to create libraries of new compounds. These new derivatives are then evaluated for their potential as lead compounds in drug discovery programs.

Coordination Chemistry: The nitrogen atom in the quinoline ring of this compound and its derivatives can coordinate with metal ions to form metal complexes. researchgate.net The study of these complexes is an active area of research, as they can exhibit interesting catalytic, magnetic, and biological properties. researchgate.netresearchgate.net

Detailed Research Findings

Recent studies have explored the synthesis and potential applications of this compound and its derivatives. For instance, a process for synthesizing this compound from 4-methylaniline and methyl vinyl ketone has been reported, highlighting a method that can be applied to various substituted anilines. google.comgoogle.com

Furthermore, derivatives of this compound have been synthesized and investigated for their biological activities. For example, 2-chloro-4,6-dimethylquinoline (B1297726) is utilized as an intermediate in the synthesis of more complex molecules with potential antimicrobial and anticancer properties. smolecule.com The reaction of 2-hydroxy-4,6-dimethylquinoline with phosphorus oxychloride yields 2-chloro-4,6-dimethylquinoline, which can then be converted to 2-hydrazino-4,6-dimethylquinoline. chesci.com This hydrazine (B178648) derivative serves as a precursor for the synthesis of novel pyridazino[3,4-b]quinolin-3-ones, which have been found to exhibit antibacterial, antifungal, and antioxidant activities. chesci.com

Another area of investigation involves the synthesis of oxazolo[4,5-c]quinoline (B15046130) derivatives. Starting from 4-hydroxy-2,6-dimethylquinoline, a series of reactions can produce 2-mercapto-4,8-dimethyloxazolo[4,5-c]quinoline, which can be further functionalized. asianpubs.org Selected compounds from this class have been screened for their antimicrobial properties. asianpubs.org

The chemical reactivity of this compound derivatives is also a subject of study. For example, 4-chloro-2,6-dimethylquinoline (B3031691) has been used in the synthesis of pyrimidine-quinoline hybrid molecules. researchgate.net Additionally, the coordination behavior of a hydrazone derivative of this compound with cobalt(II) salts has been investigated, leading to the formation of complexes with distinct structural and magnetic properties. researchgate.net

The synthesis of various substituted quinoline derivatives, including those with the 2,4-dimethylquinoline (B72138) core, has been achieved through multi-step reactions, with the final products being characterized by various spectroscopic methods. allsubjectjournal.com

Data Tables

Table 1: Synthesis of this compound

| Starting Material | Reagent | Catalyst/Conditions | Product | Reference |

| 4-Methylaniline | Methyl vinyl ketone | Acetic acid, 'silferc' (ferric chloride), Zinc chloride, 70-75°C | This compound | google.comgoogle.com |

Table 2: Selected Reactions of this compound Derivatives

| Starting Material | Reagent | Product | Application/Significance | Reference |

| 2-Hydroxy-4,6-dimethylquinoline | Phosphorus oxychloride | 2-Chloro-4,6-dimethylquinoline | Intermediate for further synthesis | chesci.com |

| 2-Chloro-4,6-dimethylquinoline | Hydrazine dihydrochloride (B599025) | 2-Hydrazino-4,6-dimethylquinoline | Precursor for pyridazinoquinolines | chesci.com |

| 4-Hydroxy-2,6-dimethylquinoline | Multiple steps | 2-Mercapto-4,8-dimethyloxazolo(4,5-c)quinoline | Antimicrobial properties | asianpubs.org |

| 4-Chloro-2,6-dimethylquinoline | 2-Amino-4,6-diarylpyrimidines | Pyrimidine-quinoline clubbed molecules | Potential microbicidal efficacy | researchgate.net |

| 2-[α-(Acetyloxime)ethylidenehydrazino]-4,6-dimethylquinoline | Cobalt(II) salts | Cobalt complexes | Study of coordination chemistry | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

4,6-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-3-4-11-10(7-8)9(2)5-6-12-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLZWQVUPZYROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10231909 | |

| Record name | 4,6-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826-77-7 | |

| Record name | 4,6-Dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=826-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC90448 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,6 Dimethylquinoline and Its Substituted Analogues

Direct Synthesis of 4,6-Dimethylquinoline Core

The direct construction of the this compound nucleus is primarily achieved through cyclization reactions that form the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring. Classical methods, though often requiring harsh conditions, have been modified to improve yields and reduce environmental impact.

The Skraup synthesis is a classic method for constructing the quinoline (B57606) nucleus, traditionally involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. google.comresearchgate.net This procedure often requires drastic reaction conditions. google.comresearchgate.net An improved, one-pot process has been developed for the synthesis of quinoline derivatives, including this compound. google.com This modified approach reacts a substituted aniline (B41778), such as 4-methylaniline (p-toluidine), with methyl vinyl ketone (MVK) in the presence of two catalysts: ferric chloride supported on silica (B1680970) (silferc) and zinc chloride. google.comgoogle.com

The reaction is typically carried out in acetic acid under a nitrogen atmosphere. The mixture is heated to around 70-75 °C before the addition of anhydrous zinc chloride, followed by a period of reflux to complete the cyclization. google.comgoogle.com This dual-catalyst system provides an economical and more controlled alternative to the classical Skraup reaction. google.com

Table 1: Modified Skraup Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst 1 | Catalyst 2 | Solvent | Temperature |

| 4-Methylaniline | Methyl Vinyl Ketone | Ferric Chloride (on silica) | Zinc Chloride | Acetic Acid | 70-75 °C, then reflux |

Other fundamental reactions for quinoline synthesis include the Friedländer and Combes syntheses, which offer alternative pathways to the quinoline core. derpharmachemica.comwikipedia.org

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). derpharmachemica.comsmolecule.comnih.gov For the synthesis of this compound, this would theoretically involve the reaction of 2-amino-5-methylbenzaldehyde (B1611670) or 2-amino-5-methylacetophenone with acetone. The reaction is typically catalyzed by an acid or a base. smolecule.com Modern variations utilize various catalysts, including Lewis acids like zinc chloride and reusable solid acid nano-catalysts, to improve efficiency and yield under milder conditions. smolecule.comarabjchem.org

The Combes synthesis prepares 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions, commonly using concentrated sulfuric acid. wikipedia.orgallsubjectjournal.com To synthesize this compound, p-toluidine (B81030) would be reacted with acetylacetone (B45752) (pentane-2,4-dione). The mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to form the final quinoline product. wikipedia.org

Synthesis of Halogenated this compound Precursors

Halogenated quinolines are crucial intermediates in organic synthesis, as the halogen atom can be readily substituted by various nucleophiles to create a diverse range of derivatives.

2-Chloro-4,6-dimethylquinoline (B1297726) is a key synthetic intermediate. A primary method for its preparation involves the chlorination of the corresponding quinolin-2-ol. The synthesis starts with 4,6-dimethylquinolin-2-ol, which is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), at elevated temperatures to replace the hydroxyl group with a chlorine atom. smolecule.com The reaction may be enhanced by the addition of a catalytic amount of N,N-dimethylaniline. smolecule.com

Table 2: Synthesis of 2-Chloro-4,6-dimethylquinoline

| Starting Material | Reagent | Typical Conditions | Product |

| 4,6-Dimethylquinolin-2-ol | Phosphorus oxychloride (POCl₃) | Heating (e.g., 100-120°C) | 2-Chloro-4,6-dimethylquinoline |

The isomeric 4-chloro-2,6-dimethylquinoline (B3031691) is another valuable precursor for building more complex molecules. researchgate.net Its synthesis follows a similar logic to its 2-chloro counterpart. The preparation starts from 2,6-dimethylquinolin-4-ol. This precursor is then treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the hydroxyl group at the 4-position into a chloro group. researchgate.netevitachem.com This transformation is fundamental for enabling subsequent nucleophilic substitution reactions at the C4 position of the quinoline ring.

Industrial and Sustainable Synthesis Innovations

In recent years, significant effort has been directed towards developing more sustainable and industrially viable methods for quinoline synthesis, focusing on atom economy, catalyst recyclability, and milder reaction conditions. nih.gov

Innovations include the use of earth-abundant and less toxic metal catalysts. For instance, chromium-catalyzed acceptorless dehydrogenative coupling provides a straightforward and atom-economical route to quinolines, releasing only water and hydrogen gas as byproducts. rsc.org Similarly, manganese pincer complexes have been shown to efficiently catalyze the synthesis of substituted quinolines from 2-aminobenzyl alcohols and secondary alcohols with high atom efficiency. acs.orgnih.gov

Microwave-assisted synthesis has also emerged as a powerful tool, dramatically reducing reaction times from hours to minutes while often improving yields compared to conventional heating methods. smolecule.com Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, enhances efficiency and reduces waste. rsc.org These green chemistry approaches, including the use of recyclable catalysts like glucose-derived ionic liquids with copper, are paving the way for more environmentally benign production of quinoline derivatives. nih.govrsc.org

Catalytic Strategies for Enhanced Production Efficiency

The industrial production of quinoline derivatives, including this compound, has been significantly improved through the development of advanced catalytic systems that enhance reaction efficiency, yield, and catalyst recyclability. smolecule.com Heterogeneous catalysts are particularly favored for their ease of separation and reuse.

One effective heterogeneous catalyst system is sodium hydrogen sulfate (B86663) supported on silica (NaHSO₄·SiO₂), which has demonstrated high efficacy in quinoline synthesis under mild conditions. smolecule.com Another notable approach is the use of silver-exchanged montmorillonite (B579905) K10, which serves as a recyclable catalyst for Doebner-von Miller reactions. This method can produce quinoline derivatives in high yields of 85-95% under solvent-free conditions, and the catalyst can be reused for up to five cycles without a significant loss in performance. smolecule.com

A novel, one-pot process has been developed utilizing a dual catalyst system consisting of 'silferc' (ferric chloride supported on silica) and anhydrous zinc chloride. google.comgoogle.com This method, which reacts substituted anilines with methyl vinyl ketone in acetic acid, provides a cleaner, green approach by avoiding volatile organic solvents and has been shown to produce this compound. google.comgoogle.com The reaction is typically heated to 70-75°C and refluxed for a few hours. google.com Additionally, ferric chloride hexahydrate (FeCl₃·6H₂O) has been identified as an inexpensive, non-toxic, and environmentally benign catalyst for the synthesis of quinoline derivatives. tandfonline.com

| Catalyst System | Reaction Type | Key Advantages | Reported Yield | Reference |

|---|---|---|---|---|

| NaHSO₄·SiO₂ | General Quinoline Synthesis | Heterogeneous, reusable, mild conditions | Effective | smolecule.com |

| Silver-Exchanged Montmorillonite K10 | Doebner-von Miller | Solvent-free, recyclable (up to 5 cycles) | 85-95% | smolecule.com |

| 'Silferc' (FeCl₃/SiO₂) and ZnCl₂ | Modified Doebner-von Miller | One-pot, green approach (avoids volatile solvents) | Good | google.comgoogle.com |

| FeCl₃·6H₂O | Friedländer Condensation | Inexpensive, non-toxic, environmentally benign | Good to Excellent | tandfonline.com |

Green Chemistry Approaches (e.g., Microwave-Assisted, Solvent-Free Conditions)

Green chemistry principles are increasingly being applied to the synthesis of quinolines to reduce environmental impact, minimize waste, and improve energy efficiency. Key strategies include microwave-assisted synthesis and conducting reactions under solvent-free conditions. researchgate.net

Microwave-assisted synthesis has proven to be a transformative technology for producing quinoline derivatives. smolecule.com By using microwave irradiation, reactions experience rapid heating, leading to dramatically enhanced reaction kinetics. smolecule.com For instance, the microwave-assisted Friedländer synthesis of quinolines can be completed in as little as 5 minutes at 160°C, using acetic acid as both a solvent and a catalyst. smolecule.comsmolecule.com This represents a significant improvement over conventional heating methods, which can take hours or even days to achieve similar yields. smolecule.com This approach offers operational simplicity and aligns with green chemistry ideals. smolecule.comrsc.org

Solvent-free conditions offer another powerful green chemistry tool. The Doebner-von Miller reaction, when catalyzed by silver-exchanged montmorillonite K10, can be performed without a solvent, yielding this compound derivatives efficiently. smolecule.com Similarly, the use of a 'silferc' catalyst in a one-pot synthesis avoids the need for volatile organic solvents, presenting a cleaner and more environmentally friendly process. google.comgoogle.com Research into multicomponent reactions under solvent-free conditions, using catalysts like zinc(II) tristearate, has also been successful for synthesizing related dimethylquinoline structures.

Synthetic Pathways to Complex this compound Derivatives

The Pfitzinger reaction is a classical and highly effective method for synthesizing quinoline-4-carboxylic acids. wikipedia.org The reaction involves the condensation of an isatin (B1672199) derivative with a carbonyl compound in the presence of a strong base, such as potassium hydroxide (B78521) (KOH). wikipedia.orgresearchgate.net

To synthesize a this compound carboxylic acid derivative, the Pfitzinger condensation would utilize 5-methylisatin (B515603) as the precursor for the quinoline ring, which provides the methyl group at the 6-position. The reaction of 5-methylisatin with a suitable ketone, such as 1-(4-bromophenyl)propan-1-one, in a solution of ethanol (B145695) and water with KOH, leads to the formation of 2-(4-bromophenyl)-3,6-dimethylquinoline-4-carboxylic acid. nih.gov The general mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin, forming a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid product. wikipedia.org This method provides high regioselectivity for introducing the carboxylic acid group at the 4-position of the quinoline core. smolecule.com

The synthesis of 2-hydrazino-4,6-dimethylquinoline is a key step for creating a variety of complex derivatives, including pyridazino-quinolines. chesci.comresearchgate.net This transformation is typically achieved through a two-step process starting from 2-hydroxy-4,6-dimethylquinoline. chesci.comresearchgate.net

Chlorination: The first step involves the conversion of the hydroxyl group at the 2-position into a chlorine atom. This is accomplished by refluxing 2-hydroxy-4,6-dimethylquinoline with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). chesci.comresearchgate.net The reaction yields the intermediate, 2-chloro-4,6-dimethylquinoline. chesci.com

Hydrazinolysis: The resulting 2-chloro-4,6-dimethylquinoline is then reacted with a hydrazine (B178648) source to substitute the chlorine atom with a hydrazino group. This is typically done by refluxing the chloro-intermediate with hydrazine dihydrochloride (B599025) or hydrazine hydrate (B1144303) in a solvent such as ethanol. chesci.comresearchgate.net The final product of this reaction is 2-hydrazino-4,6-dimethylquinoline. chesci.comresearchgate.net This hydrazino derivative serves as a versatile building block for further synthesis, such as in the preparation of 2-[α-(acetyloxime)ethylidenehydrazino]-4,6-dimethylquinoline. ekb.egresearchgate.net

Chemical Transformations and Functionalization Strategies of 4,6 Dimethylquinoline Derivatives

Nucleophilic Substitution Reactions on Halogenated Derivatives

Halogenated quinolines are pivotal intermediates for introducing a variety of functional groups onto the quinoline (B57606) scaffold through nucleophilic aromatic substitution (SNAr). The reactivity of these halogenated derivatives is dictated by the position of the halogen and the nature of the nucleophile.

The C-2 position of the quinoline ring is activated towards nucleophilic attack, particularly when a good leaving group like a halogen is present. A key precursor for these transformations is 2-chloro-4,6-dimethylquinoline (B1297726). This intermediate can be synthesized from its corresponding 2-hydroxy derivative by treatment with phosphorus oxychloride (POCl₃). sciensage.info The conversion is confirmed by spectroscopic methods, which show the disappearance of the hydroxyl group signal and the appearance of characteristic signals for the chloro-substituted product. sciensage.info

Table 1: Synthesis and Characterization of 2-chloro-4,6-dimethylquinoline

| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |

|---|---|---|---|---|---|

| 2-hydroxy-4,6-dimethylquinoline | POCl₃ | 2-chloro-4,6-dimethylquinoline | 76.7 | 130 | IR (cm⁻¹): 1611 (C=N). ¹H-NMR (CDCl₃, δ ppm): 1.3 and 2.7 (2 x CH₃), 7.1-7.4 (aromatic H). ¹³C-NMR (CDCl₃, δ ppm): 20, 30 (2 x CH₃), 100-150 (aromatic C). sciensage.info |

This table is based on data presented in the cited literature. sciensage.info

The presence of the chlorine atom at the C-2 position facilitates substitution by a range of nucleophiles. For instance, reaction with sodium azide (B81097) (NaN₃) leads to the formation of a triazoloquinoline derivative, demonstrating the susceptibility of the C-2 position to nucleophilic displacement. sciensage.info

The electrophilic nature of the C-2 carbon in 2-chloro-4,6-dimethylquinoline allows for its reaction with various nitrogen and sulfur-based nucleophiles. While specific examples with simple amines are not extensively detailed in readily available literature, the reactivity pattern of similar 2-chloroquinolines suggests that reactions with primary and secondary amines would proceed to yield 2-amino-4,6-dimethylquinoline derivatives.

Reactions with thiol-like nucleophiles have been documented. For example, 2-chloro-4,6-dimethylquinoline serves as a starting material for the synthesis of (4,6-dimethylquinolin-2-yl)selenoglycolic acid. researchgate.net This transformation involves a nucleophilic substitution where a selenium-containing nucleophile, generated in situ from selenium and sodium borohydride, displaces the C-2 chlorine atom. researchgate.net This reaction highlights the utility of halogenated 4,6-dimethylquinoline in forming carbon-heteroatom bonds with sulfur and selenium nucleophiles.

Table 2: Nucleophilic Substitution Reactions at the C-2 Position

| Substrate | Nucleophile | Product |

|---|---|---|

| 2-chloro-4,6-dimethylquinoline | Sodium Azide (NaN₃) | 4,6-dimethyl-3H- sciensage.infochemchart.comambeed.comtriazolo[4,5-b]quinoline sciensage.info |

| 2-chloro-4,6-dimethylquinoline | Sodium hydrogen selenide (B1212193) (NaHSe) followed by α-chloroacetic acid | (4,6-dimethylquinolin-2-yl)selenoglycolic acid researchgate.net |

This table summarizes reported nucleophilic substitution reactions.

Electrophilic Substitution Reactions

In contrast to nucleophilic substitution, which occurs on the halogenated pyridine (B92270) ring, electrophilic aromatic substitution (SEAr) on this compound preferentially occurs on the more electron-rich benzene (B151609) ring.

The outcome of electrophilic substitution is largely governed by the directing effects of the substituents already present on the ring. The quinoline ring system itself directs electrophiles to the C-5 and C-8 positions to avoid disruption of the pyridine ring's aromaticity. chemchart.com In this compound, the two methyl groups are activating, ortho-, para-directing groups.

The 6-methyl group directs incoming electrophiles to the C-5 and C-7 positions.

The 4-methyl group primarily influences the pyridine ring but also electronically reinforces substitution on the benzene ring, particularly at the C-5 position.

Considering these combined effects, electrophilic attack is most strongly favored at the C-5 and C-8 positions. The C-5 position is activated by the 6-methyl group (ortho) and is a preferred site for quinoline itself. The C-8 position is also a canonical site for substitution on the quinoline nucleus. The C-7 position is a less likely, but possible, site of substitution.

While specific experimental yield and regioselectivity data for the nitration and sulfonation of this compound are not extensively reported, the reactions are expected to follow the principles of electrophilic aromatic substitution.

Nitration : Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro (-NO₂) group. semanticscholar.orgresearchgate.net Based on the directing effects discussed, the expected major products would be 4,6-dimethyl-5-nitroquinoline and 4,6-dimethyl-8-nitroquinoline.

Sulfonation : Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would install a sulfonic acid (-SO₃H) group. youtube.com Similar to nitration, the primary products would likely be this compound-5-sulfonic acid and this compound-8-sulfonic acid. This reaction is often reversible. youtube.com

Oxidation-Reduction Chemistry

The this compound scaffold possesses sites amenable to both oxidation and reduction reactions.

Oxidation : The alkyl substituents on the aromatic ring are susceptible to oxidation under strong oxidizing conditions. Treatment of alkylbenzenes with reagents like potassium permanganate (B83412) (KMnO₄) typically results in oxidation to carboxylic acids. libretexts.orgresearchgate.net Therefore, under vigorous conditions, the methyl groups of this compound could be oxidized to form quinoline-4,6-dicarboxylic acid. The heterocyclic ring itself is relatively resistant to oxidation, but severe conditions can lead to ring cleavage. researchgate.net

Reduction : The pyridine portion of the quinoline ring is more susceptible to reduction than the benzene ring. Catalytic hydrogenation is a common method for this transformation. The reduction of quinolines often yields 1,2,3,4-tetrahydroquinolines. researchgate.net For this compound, catalytic reduction using systems such as gold nanoparticles supported on TiO₂ with a hydrosilane/ethanol (B145695) reductant system is expected to produce 4,6-dimethyl-1,2,3,4-tetrahydroquinoline. researchgate.net This reaction involves the selective saturation of the nitrogen-containing ring.

Advanced Derivatization through Coupling Reactions

Modern cross-coupling reactions have become indispensable tools for the derivatization of heterocyclic compounds like this compound. These methods facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, often with high efficiency and selectivity.

Carbon-Carbon Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. harvard.edumdpi.com This reaction is widely used to synthesize biaryl and aryl-heterocycle structures. mdpi.com For quinoline derivatives, this typically involves the coupling of a halo-substituted quinoline with an aryl or vinyl boronic acid. researchgate.net

To apply this to the this compound core, a halogen atom, commonly bromine or chlorine, must first be introduced onto the quinoline ring system. The subsequent Suzuki coupling allows for the introduction of various aryl or heteroaryl substituents, significantly expanding the structural diversity of the resulting molecules. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are optimized to achieve high yields. mdpi.com

Table 1: Example of a Suzuki Coupling Reaction for Quinoline Derivatization

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield |

|---|

Site-Selective C-H Functionalization (e.g., Borylation)

Direct C-H functionalization represents a highly efficient and atom-economical approach to modifying aromatic systems, as it avoids the need for pre-functionalized starting materials. nih.gov Iridium-catalyzed C-H borylation is a notable example, allowing for the direct installation of a boryl group onto the quinoline scaffold. nih.govresearchgate.net This borylated intermediate can then participate in subsequent cross-coupling reactions, such as the Suzuki coupling, to introduce a wide array of functional groups.

For quinoline derivatives, these reactions can exhibit high regioselectivity, often directed by steric or electronic factors. nih.govresearchgate.net For instance, C-H borylation of certain quinolines has been shown to selectively occur at the C8 position. nih.govresearchgate.net The development of new ligands and catalyst systems continues to improve the scope and selectivity of these transformations, enabling the precise modification of specific C-H bonds even in complex molecules. chemrxiv.orgchemrxiv.org

Derivatization of Methyl Groups

The two methyl groups on the this compound ring offer additional sites for chemical modification. The reactivity of these groups allows for a variety of transformations. For instance, the acidic protons of the methyl groups can be deprotonated by a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles, such as aldehydes in an aldol (B89426) condensation, to create new carbon-carbon bonds and extend the carbon framework. The functionalization of methyl groups in complex molecules like steroids has been an area of investigation. rsc.org

Hydrazone Formation and Schiff Base Chemistry

The introduction of reactive functional groups onto the this compound core opens pathways for further derivatization, such as the formation of hydrazones and Schiff bases. nih.govrsc.org These reactions are valuable for linking the quinoline moiety to other chemical entities.

Condensation with Aldehydes and Ketones

To facilitate hydrazone or Schiff base formation, the this compound core must first be functionalized with a hydrazide (-CONHNH₂) or an amino (-NH₂) group. These precursor molecules can then undergo a condensation reaction with a wide range of aldehydes and ketones. researchgate.netresearchgate.net This reaction typically involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond (an imine or hydrazone). researchgate.net

Formation of Iminomethyl and Ethylidenehydrazino Linkages

Specific linkages can be formed depending on the nature of the reacting partners. An iminomethyl linkage (-CH=N-) is characteristic of a Schiff base formed from a primary amine and an aldehyde. An ethylidenehydrazino linkage (-N=C(CH₃)-) is a type of hydrazone linkage. These condensation reactions are fundamental in synthesizing larger, more complex molecules where the this compound unit is a key structural component. science.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenylboronic acid |

| Palladium tetrakis(triphenylphosphine) |

Coordination Chemistry and Ligand Science of 4,6 Dimethylquinoline Derivatives

Design Principles for 4,6-Dimethylquinoline-Based Ligands

The design of effective ligands from this compound hinges on the strategic incorporation of donor atoms and the construction of multidentate architectures to achieve stable and functional metal complexes. The inherent nitrogen atom of the quinoline (B57606) ring serves as a primary coordination site, while additional donor atoms can be introduced through functionalization at various positions on the quinoline core.

Strategic Placement of Donor Atoms (N, O)

The coordination versatility of this compound is significantly enhanced by the introduction of additional nitrogen (N) and oxygen (O) donor atoms. These atoms are typically incorporated into substituents attached to the quinoline ring, creating chelating ligands that can form stable five- or six-membered rings with a metal center.

A common strategy involves the derivatization at the 2-position of the this compound ring. For instance, the condensation of 2-hydrazino-4,6-dimethylquinoline with aldehydes or ketones can yield Schiff base ligands with an additional imine nitrogen donor. Further functionalization of these Schiff bases can introduce hydroxyl groups, creating N,N,O-donor systems. The presence of both nitrogen and oxygen donors allows for the formation of stable complexes with a variety of transition metals, with the hard-soft acid-base (HSAB) principle often guiding the choice of metal ion. For example, the combination of a borderline nitrogen donor from the quinoline ring and a hard oxygen donor from a phenolic group can lead to effective binding with a range of transition metal ions.

The methyl groups at the 4- and 6-positions of the quinoline ring can exert both electronic and steric influences on the coordination properties of the resulting ligands. Electronically, the methyl groups are electron-donating, which can increase the basicity of the quinoline nitrogen and enhance its donor strength. Sterically, the methyl group at the 4-position can influence the conformation of the ligand and the geometry of the resulting metal complex.

Multidentate Ligand Architectures (Bidentate, Tridentate)

The development of multidentate ligands from this compound is crucial for achieving high stability and controlling the coordination geometry around the metal center. Bidentate and tridentate ligands are the most common architectures explored in this context.

Bidentate Ligands: Bidentate ligands based on this compound can be readily synthesized. A prominent example is the formation of Schiff base ligands through the condensation of an amino-functionalized this compound with an aldehyde or ketone. For instance, a ligand can be designed to coordinate through the quinoline nitrogen and an imine nitrogen, forming a stable five-membered chelate ring with a metal ion. The improved toxicity profile of metal complexes with bidentate ligands has spurred the synthesis of numerous such compounds with potential applications in chemotherapy nih.gov.

Tridentate Ligands: Tridentate ligands offer enhanced stability and can enforce specific coordination geometries, such as meridional or facial arrangements. A well-documented example is the ligand 2-[α-(acetyloxime)ethylidenehydrazino]-4,6-dimethylquinoline (AEHDQ). This ligand coordinates to a metal center through the quinoline nitrogen, the hydrazinic nitrogen, and the oximic nitrogen, acting as a tridentate NNN donor ligand rsc.org. The synthesis of such tridentate ligands often involves a multi-step process, starting from a functionalized this compound precursor rsc.org. The flexibility of the side chain containing the additional donor atoms plays a significant role in the coordination mode and the resulting complex geometry rsc.org.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

Copper(II) and Copper(I) Coordination Compounds

Copper complexes of quinoline derivatives have been extensively studied due to their diverse applications.

Copper(II) Complexes: The synthesis of Copper(II) complexes with quinoline-derived Schiff base ligands is a common practice rsc.orgnih.govjocpr.com. Typically, the reaction of a quinoline-based ligand with a copper(II) salt, such as CuCl₂·2H₂O or Cu(NO₃)₂·3H₂O, in a solvent like methanol (B129727) or ethanol (B145695) yields the desired complex rsc.orgnih.gov. The characterization of these complexes often involves elemental analysis, IR spectroscopy, and electronic spectroscopy. In the IR spectra, a shift in the ν(C=N) stretching frequency of the Schiff base upon coordination to the copper ion is indicative of complex formation jocpr.com. Electronic spectra can provide information about the geometry of the complex, with d-d transitions often being observed in the visible region jocpr.com.

| Complex | Ligand | Coordination Geometry | Reference |

| [Cu(L1)(NO₃)₂] | (E)-methyl 4-((quinolin-8-ylmethylene)amino)benzoate | Distorted Octahedral | nih.gov |

| [Cu(L2)Cl₂] | (E)-ethyl 4-((quinolin-8-ylmethylene)amino)benzoate | Distorted Square Planar | nih.gov |

Copper(I) Complexes: The synthesis of Copper(I) complexes often requires the use of a reducing agent or starting with a Cu(I) salt, such as CuI. The reaction of quinoline-based monothioether ligands with CuI has been shown to produce novel complexes with interesting structural features, including tetranuclear and polymeric structures rsc.org. The characterization of these Cu(I) complexes relies heavily on single-crystal X-ray diffraction to determine their intricate solid-state structures rsc.org. Bimetallic Copper(I) complexes supported by hexadentate naphthyridine-based macrocyclic ligands have also been synthesized and characterized chemrxiv.orgchemrxiv.org.

Cobalt(II) Coordination Compounds

Cobalt(II) complexes of this compound derivatives have been successfully synthesized and characterized. A notable example involves the ligand 2-[α-(acetyloxime)ethylidenehydrazino]-4,6-dimethylquinoline (AEHDQ) rsc.org.

The synthesis of these cobalt(II) complexes is typically achieved by reacting the AEHDQ ligand with various cobalt(II) salts (acetate, nitrate (B79036), chloride, and sulfate) in a methanolic solution under reflux rsc.org. The resulting complexes precipitate upon cooling and can be characterized by elemental analysis, IR, mass, and electronic spectra, as well as magnetic moment measurements rsc.org.

The infrared spectra of the cobalt-AEHDQ complexes show shifts in the vibrational frequencies of the C=N and N-O groups, confirming the coordination of the ligand to the cobalt(II) ion rsc.org. The electronic spectra and magnetic moment data are crucial for determining the geometry of the complexes, which can range from octahedral to tetrahedral depending on the counter-ion and solvent coordination rsc.orgcncb.ac.cn.

Table of Cobalt(II) Complex with a this compound Derivative

| Complex Formula | Ligand | Anion | Proposed Geometry | Reference |

|---|---|---|---|---|

| [Co(AEHDQ)(OAc)(H₂O)] | AEHDQ | Acetate (B1210297) | Octahedral | rsc.org |

| [Co(AEHDQ)(H₂O)₃]SO₄·H₂O | AEHDQ | Sulfate (B86663) | Octahedral | rsc.org |

| [Co(AEHDQ)Cl] | AEHDQ | Chloride | Tetrahedral | rsc.org |

Investigation of Other Transition Metal Complexes

Beyond copper and cobalt, ligands derived from quinoline and its substituted analogs form stable complexes with a range of other transition metals.

Nickel(II) Complexes: Nickel(II) complexes with quinoline-derived ligands have been synthesized and characterized nih.govchemijournal.com. For instance, a tridentate Schiff base derived from 2-chloroquinoline-3-carbaldehyde (B1585622) forms a square planar complex with Ni(II) nih.gov. The synthesis involves refluxing the ligand with a nickel(II) salt in a suitable solvent nih.gov. Characterization techniques include elemental analysis, FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements to confirm the structure and electronic properties of the complex chemijournal.com.

Zinc(II) Complexes: Zinc(II), being a d¹⁰ metal ion, forms complexes that are often diamagnetic and colorless unless the ligand is colored. Schiff base ligands derived from quinoline readily form stable complexes with zinc(II) rsc.orgcncb.ac.cnajol.infonih.gov. The synthesis typically involves the reaction of the ligand with a zinc(II) salt like ZnCl₂ or Zn(OAc)₂ cncb.ac.cnajol.info. X-ray crystallography is a powerful tool for the definitive structural characterization of these complexes, often revealing tetrahedral or octahedral coordination geometries depending on the denticity of the ligand and the presence of co-ligands cncb.ac.cnnih.gov.

Ruthenium(II) Complexes: Ruthenium(II) complexes with quinoline-based ligands have attracted attention due to their potential applications in medicinal chemistry rsc.orgnih.govnih.gov. The synthesis of these complexes often starts from a ruthenium precursor like [Ru(η⁶-p-cymene)(μ-Cl)₂]₂ rsc.org. The ligands can coordinate in a bidentate or tridentate fashion, leading to "piano-stool" geometries rsc.org. Characterization involves NMR spectroscopy (¹H, ¹³C), mass spectrometry, and single-crystal X-ray diffraction to confirm the structure and coordination mode of the ligand rsc.orgnih.gov.

Stoichiometric and Structural Diversity in Metal Chelates

The ability of ligands derived from this compound to form complexes with varied nuclearity and structure is a testament to their versatility. The final architecture of a metal chelate is often a delicate interplay between the ligand's coordination modes, the metal ion's preferred geometry, and the nature of the counter-anions present in the reaction medium.

Mononuclear, Binuclear, and Dimeric Architectures

Research into the coordinating behavior of this compound derivatives, such as 2-[α-(acetyloxime)ethylidenehydrazino]-4,6-dimethylquinoline (MHQ), with transition metals like copper(II) has demonstrated the formation of distinct structural types. Depending on the specific reaction conditions and the metal salts used, it is possible to isolate mononuclear, binuclear, and dimeric complexes. ekb.eg

Mononuclear Complexes: In these structures, a single central metal ion is coordinated by one or more ligand molecules. For instance, when MHQ reacts with copper(II) salts containing chloride (Cl⁻), bromide (Br⁻), or sulfate (SO₄²⁻) anions, mononuclear complexes are typically formed. researchgate.net In these cases, the ligand tends to act as a neutral bidentate (NN) donor. researchgate.net

Binuclear Complexes: These architectures feature two metal centers bridged by one or more ligands. A binuclear copper(II) complex of MHQ was isolated when using a nitrate (NO₃⁻) salt. researchgate.net This structure involves a mixed mode of ligand coordination, where one ligand acts as a neutral bidentate donor while the other is a monobasic bidentate bridging donor. researchgate.net

Dimeric Complexes: Dimeric structures can be formed, for example, through the reaction of MHQ with copper(II) salts containing perchlorate (B79767) (ClO₄⁻) or acetate (AcO⁻) anions. researchgate.net In these complexes, the ligand often acts as a monobasic bidentate ligand, with an oxygen atom serving as a bridge between the two metal centers. researchgate.net

The versatility of a single ligand system to produce these varied architectures highlights its structural flexibility and the significant role of other synthetic factors.

Influence of Anions on Complex Formation

The anion of the metal salt used in synthesis is not merely a spectator ion; it plays a crucial and directive role in determining the final structure of the resulting complex. The size, charge, and coordinating ability of the anion can influence the stoichiometry, nuclearity, and geometry of the metal chelate. researchgate.net

Studies on copper(II) complexes with the this compound derivative MHQ have shown that the anion's nature directly impacts the ligand's coordination mode and the resulting architecture. researchgate.net

Strongly Coordinating Anions: Anions such as chloride (Cl⁻), bromide (Br⁻), nitrate (NO₃⁻), and sulfate (SO₄²⁻) are known for their strong coordinating ability. researchgate.net Their presence can lead to their direct participation in the metal's primary coordination sphere. For example, in the binuclear nitrato-complex, the nitrate group is directly involved in the coordination environment. researchgate.net

Weakly Coordinating Anions and Basic Anions: In contrast, weakly coordinating anions like perchlorate (ClO₄⁻) may not directly bind to the metal but can influence the structure through steric effects and by promoting different ligand coordination modes. The acetate (AcO⁻) anion can act as a base, facilitating the deprotonation of the ligand, which in turn encourages the formation of dimeric structures with oxygen bridges. researchgate.net

This directive influence is a key tool for chemists to control the self-assembly of coordination compounds, allowing for the targeted synthesis of complexes with specific structural features.

The table below summarizes the influence of different anions on the architecture of Copper(II) complexes with the ligand 2-[α-(acetyloxime)ethylidenehydrazino]-4,6-dimethylquinoline (MHQ). researchgate.net

| Anion of Cu(II) Salt | Resulting Complex Architecture | Ligand Coordination Mode |

| Chloride (Cl⁻) | Mononuclear | Neutral Bidentate (NN) |

| Bromide (Br⁻) | Mononuclear | Neutral Bidentate (NN) |

| Sulfate (SO₄²⁻) | Mononuclear | Neutral Bidentate (NN) |

| Nitrate (NO₃⁻) | Binuclear | Mixed: Neutral Bidentate (NN) + Monobasic Bridging (NO)⁻ |

| Perchlorate (ClO₄⁻) | Dimeric | Monobasic Bridging (NO)⁻ |

| Acetate (AcO⁻) | Dimeric | Monobasic Bridging (NO)⁻ |

Solution-Phase Thermodynamics and Kinetics of Complexation

Understanding the behavior of metal complexes in solution requires a thorough investigation of the thermodynamic and kinetic parameters that govern their formation and stability. These studies provide crucial insights into the strength of metal-ligand bonds and the interactions between the complex and its solvent environment.

Determination of Dissociation and Stability Constants

The stability of a metal complex in solution is quantitatively expressed by its stability constant (also known as a formation constant, K_f) or its dissociation constant (K_d). The dissociation constant is the inverse of the formation constant (K_d = 1/K_f) and measures the tendency of a complex to break apart into its constituent metal ion and ligands. wikipedia.orgdoubtnut.com A smaller dissociation constant signifies a more stable, tightly bound complex. libretexts.org

The formation of a complex typically occurs in a stepwise manner:

M + L ⇌ ML (Stepwise stability constant K₁)

ML + L ⇌ ML₂ (Stepwise stability constant K₂)

...

MLₙ₋₁ + L ⇌ MLₙ (Stepwise stability constant Kₙ)

A common and effective method for determining these constants for ligands that exhibit acid-base properties, such as derivatives of quinoline, is the Calvin-Bjerrum pH titration technique. researchgate.net This potentiometric method involves titrating a solution containing the ligand and the metal ion with a standard base. The resulting changes in pH are used to calculate the degree of complex formation and subsequently the stability constants. scispace.comresearchgate.net

The table below defines the key equilibrium constants in complexation chemistry.

| Constant Type | Symbol | Represents | Relationship |

| Stepwise Stability Constant | Kₙ | The equilibrium for the addition of the nᵗʰ ligand to a complex already containing n-1 ligands. | - |

| Overall Stability Constant | βₙ | The equilibrium for the formation of the MLₙ complex from the free metal ion and n free ligands. | βₙ = K₁ × K₂ × ... × Kₙ |

| Dissociation Constant | K_d | The equilibrium for the breakdown of a complex into its components. | K_d = 1/K_f (where K_f is the formation constant) |

Solvatochromic Effects and Preferential Solvation Studies

Solvatochromism is the phenomenon where the color of a substance, and more specifically its absorption or emission spectrum, changes with the polarity of the solvent. rsc.org This effect arises from differential solvation of the ground and excited electronic states of the molecule or complex. Such studies provide valuable information on the electronic properties of the compound and its interactions with the surrounding solvent molecules. rsc.org

For transition metal complexes, such as those formed with this compound derivatives, the d-d electronic transitions are often sensitive to the solvent environment. A study on copper(II) complexes of the ligand 2-[α-(acetyloxime)ethylidenehydrazino]-4,6-dimethylquinoline (MHQ) analyzed the shifts in their d-d transition bands across various solvents to understand the nature of the solute-solvent interactions. ekb.eg

In binary solvent mixtures, a phenomenon known as preferential solvation can occur. This is where the composition of the solvent shell (cybotactic region) immediately surrounding the solute molecule differs from the composition of the bulk solvent mixture. nih.gov For example, in a mixture of polar and nonpolar solvents, a polar solute may preferentially attract molecules of the more polar solvent into its immediate vicinity. Studies on related compounds like 5-aminoquinoline (B19350) in hexane-alcohol mixtures have shown that such dipolar enrichment around the molecule in its excited state can lead to significant spectral shifts. iaea.org These investigations help to delineate the roles of nonspecific dipole-dipole interactions and specific interactions like hydrogen bonding in the solvation process. nih.goviaea.org

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

The ¹H NMR spectrum of 4,6-dimethylquinoline provides valuable information about the number, environment, and connectivity of the hydrogen atoms in the molecule. The chemical shifts are influenced by the electron density around the protons, with the aromatic protons appearing in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The methyl protons, being attached to the aromatic ring, will also be slightly deshielded and appear further downfield than typical aliphatic methyl groups.

Based on the structure of this compound and data from similar quinoline (B57606) derivatives, the following assignments can be predicted. The protons on the quinoline ring system will exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.0-8.2 | d | ~8.0 |

| H-3 | ~7.2-7.4 | d | ~8.0 |

| H-5 | ~7.8-8.0 | s | - |

| H-7 | ~7.5-7.7 | d | ~8.5 |

| H-8 | ~7.9-8.1 | d | ~8.5 |

| 4-CH₃ | ~2.5-2.7 | s | - |

| 6-CH₃ | ~2.4-2.6 | s | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. Aromatic carbons typically resonate in the range of 110-160 ppm.

The presence of the nitrogen atom in the quinoline ring influences the chemical shifts of the adjacent carbon atoms. The methyl carbons will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150-152 |

| C-3 | ~121-123 |

| C-4 | ~144-146 |

| C-4a | ~147-149 |

| C-5 | ~129-131 |

| C-6 | ~136-138 |

| C-7 | ~126-128 |

| C-8 | ~128-130 |

| C-8a | ~146-148 |

| 4-CH₃ | ~18-20 |

| 6-CH₃ | ~21-23 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like quinoline derivatives. In ESI-MS, the this compound molecule is expected to be protonated to form the molecular ion [M+H]⁺. The high-resolution mass spectrum would provide the exact mass of this ion, allowing for the determination of the molecular formula.

The fragmentation of the protonated molecular ion of this compound under tandem mass spectrometry (MS/MS) conditions can provide valuable structural information. Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules and ring cleavages. For this compound, potential fragmentation could involve the loss of a methyl radical (•CH₃) or the cleavage of the heterocyclic ring. The fragmentation of pyridazino-quinolines has been shown to involve several characteristic cross-ring cleavages, primarily on the pyridazine (B1198779) ring. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the vibrations of the quinoline ring and the methyl groups.

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups will appear in the 2850-3000 cm⁻¹ range.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-H bending: In-plane and out-of-plane C-H bending vibrations of the aromatic ring will be present in the fingerprint region (below 1400 cm⁻¹).

Methyl group vibrations: Symmetric and asymmetric bending vibrations of the methyl groups will also be observed in the fingerprint region.

A normal coordinate analysis of quinoline has been performed to assign its vibrational spectra. researchgate.net For substituted benzenes, the C-H stretching modes are typically found above 3100 cm⁻¹. scialert.net

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C / C=N Stretch | 1400 - 1650 |

| C-H In-plane Bend | 1000 - 1300 |

| C-H Out-of-plane Bend | 700 - 900 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule. Quinoline and its derivatives are known to be chromophoric and often fluorescent. nih.gov

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π→π* electronic transitions within the aromatic quinoline system. The addition of methyl groups, which are weak electron-donating groups, may cause a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted quinoline. researchgate.net

Many quinoline derivatives are fluorescent, and it is anticipated that this compound will also exhibit fluorescence. nih.gov Upon excitation at an appropriate wavelength (corresponding to an absorption band), the molecule will be promoted to an excited electronic state. It will then relax back to the ground state, in part by emitting a photon of light at a longer wavelength (a phenomenon known as Stokes shift). The fluorescence spectrum will provide information about the emission properties of the molecule. The quantum yield of fluorescence, a measure of the efficiency of the emission process, can also be determined.

UV-Visible Absorption Profiles of Compounds and Complexes

The electronic absorption spectra of quinoline and its derivatives are characterized by multiple absorption bands in the UV-Vis region, arising from π-π* electronic transitions within the aromatic system. While specific molar absorptivity and absorption maxima for this compound are not extensively documented in readily available literature, the general characteristics of quinoline derivatives can be discussed. Typically, quinolines exhibit strong absorption bands below 350 nm. The introduction of substituent groups, such as the two methyl groups in this compound, can induce bathochromic (red) or hypsochromic (blue) shifts in these absorption bands, along with changes in molar absorptivity.

The absorption spectra of quinoline derivatives are also sensitive to the solvent environment. In general, an increase in solvent polarity can lead to shifts in the absorption maxima. For instance, in a study of various quinoline derivatives, the absorption bands were observed to shift based on the polarity of the solvent, indicating changes in the electronic distribution in the ground and excited states acs.orgresearchgate.net.

A representative table of UV-Visible absorption data for a quinoline derivative is presented below to illustrate the typical data obtained.

Table 1: Illustrative UV-Visible Absorption Data for a Quinoline Derivative

| Solvent | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| Methanol (B129727) | 280 | 12,000 |

| 320 | 5,500 | |

| Acetonitrile (B52724) | 278 | 12,500 |

| 318 | 5,300 | |

| Dichloromethane | 282 | 11,800 |

Note: The data in this table is representative of a typical quinoline derivative and is not specific to this compound.

Fluorescence Characteristics and Fluorigenic Applications

Many quinoline derivatives exhibit fluorescence, making them useful as fluorescent probes and in various material science applications. The fluorescence properties, including emission maxima, quantum yield, and Stokes shift, are highly dependent on the molecular structure and the surrounding environment.

The introduction of electron-donating groups, such as methyl groups, can influence the fluorescence quantum yield of the quinoline scaffold. The quantum yield, a measure of the efficiency of the fluorescence process, can be enhanced or quenched by different substituents. For example, some functionalized quinoline-fused compounds have been reported to have quantum yields varying significantly with the solvent, with some derivatives showing quantum yields as high as 0.80 in toluene (B28343) acs.org.

The Stokes shift, which is the difference between the absorption and emission maxima, is another important characteristic. A large Stokes shift is often desirable for fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratios. Quinoline derivatives have been shown to exhibit significant Stokes shifts, which can also be modulated by solvent polarity mdpi.comunito.it.

An illustrative data table for the fluorescence characteristics of a quinoline derivative is provided below.

Table 2: Illustrative Fluorescence Data for a Quinoline Derivative

| Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| Methanol | 320 | 380 | 0.45 | 5200 |

| Acetonitrile | 318 | 375 | 0.55 | 5150 |

Note: The data in this table is representative of a typical quinoline derivative and is not specific to this compound.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid mdpi.com. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule.

While a specific crystal structure for this compound has not been found in the searched literature, the crystal structure of its isomer, 2,6-dimethylquinoline (B146794), has been determined nih.govresearchgate.net. In the solid state, the 2,6-dimethylquinoline molecule is essentially planar, with the methyl groups lying in the plane of the quinoline ring system researchgate.net. It is reasonable to expect that this compound would also adopt a largely planar conformation in the crystalline state to maximize π-stacking interactions.

The crystallographic data for a related compound can provide insights into the expected molecular geometry. A representative table of crystallographic data is shown below.

Table 3: Illustrative Crystallographic Data for a Dimethylquinoline Isomer

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.9497 |

| b (Å) | 10.6987 |

| c (Å) | 13.4021 |

Note: This data is for 2,6-dimethylquinoline and serves as an example of crystallographic parameters.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and transition metal complexes nih.gov. There is limited information available in the searched literature specifically on ESR studies of this compound.

However, ESR has been used to study semiquinone radicals derived from other quinoline compounds, such as the antibiotic streptonigrin (B15502) calstate.edu. In such studies, ESR spectroscopy can provide information about the electronic structure and environment of the radical species. The formation of metal complexes with paramagnetic quinoline-derived ligands can also be investigated using ESR, which can reveal details about the coordination environment of the metal ion calstate.edu.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the purity assessment and separation of this compound from reaction mixtures and from its isomers openaccessjournals.combirchbiotech.com.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common technique for the analysis of quinoline derivatives. A C18 or similar nonpolar stationary phase is typically used with a polar mobile phase, such as a mixture of acetonitrile and water, often with an acid additive like phosphoric or formic acid to improve peak shape sielc.comnih.gov. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The purity of a sample can be determined by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram. HPLC methods can be scaled up for the preparative separation of quinoline isomers sielc.com.

Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile compounds like this compound. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column nist.gov. The purity of a sample can be assessed by analyzing the resulting chromatogram, where the area of the peak corresponding to this compound is compared to the total area of all peaks, excluding the solvent peak youtube.comyoutube.com. Different types of capillary columns with various stationary phases can be used to optimize the separation of quinoline isomers.

Table 4: Common Chromatographic Methods for Quinoline Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | C18 (Reverse-Phase) | Acetonitrile/Water with Acid | UV-Vis Diode Array Detector |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. nih.gov It is widely employed to predict various molecular properties, including geometry, electronic distribution, and reactivity.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For quinoline (B57606) derivatives, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets such as 6-311++G(d,p) are commonly used to perform geometry optimization. nih.govresearchgate.net These calculations yield precise information on bond lengths, bond angles, and dihedral angles. For instance, studies on substituted quinolines have utilized DFT and ab initio Hartree-Fock (HF) calculations with the 6-31++G(d,p) basis set to determine molecular geometries and vibrational frequencies. researchgate.net

The optimization process involves finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides a reliable representation of the molecule's ground state geometry. scirp.org This information is crucial for understanding its physical properties and how it interacts with other molecules.

The table below presents a hypothetical example of optimized geometrical parameters for 4,6-Dimethylquinoline, as would be obtained from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value (Å or °) |

| C2-C3 Bond Length | 1.36 |

| C4-C4a Bond Length | 1.42 |

| N1-C2 Bond Length | 1.37 |

| C4-C11 Bond Angle | 120.5 |

| C5-C6-C12 Bond Angle | 121.0 |

| C8a-N1-C2-C3 Dihedral Angle | 0.0 |

Note: The data in this table is illustrative and represents typical values that would be generated from the specified DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity. youtube.comscirp.org Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comscirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. scirp.orgedu.krd DFT calculations are widely used to compute the energies of these orbitals and analyze their spatial distribution. nih.gov For quinoline, the calculated HOMO and LUMO energies indicate that charge transfer can occur within the molecule, which is a factor in its bioactivity. scirp.orgscirp.org

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. ijcce.ac.ir In these maps, red-colored areas typically signify regions of high electron density, while blue areas indicate electron-deficient regions.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 to -5.5 | Highest energy orbital containing electrons; indicates nucleophilic sites. |

| LUMO | -1.5 to -0.5 | Lowest energy orbital without electrons; indicates electrophilic sites. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Energy difference; relates to chemical reactivity and stability. |

Note: The energy values in this table are typical ranges for quinoline derivatives as determined by DFT calculations and are for illustrative purposes.

DFT-based calculations are powerful tools for predicting the reactivity and regioselectivity of chemical reactions. By analyzing the electronic properties of a molecule, researchers can identify which sites are most likely to be involved in a reaction.

One method involves the use of Fukui functions, which are derived from the electron density to describe the reactivity of different atomic sites in a molecule. scirp.org These functions can pinpoint the most probable sites for nucleophilic, electrophilic, or radical attack. scirp.org For example, a theoretical study on quinolin-4-one derivatives used Fukui functions to identify electrophilic sites, predicting that nucleophilic attacks would most likely occur at specific carbon atoms. scirp.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are advanced computational techniques that allow for the study of the behavior of molecules and their interactions over time. These methods are particularly valuable in biological and materials science contexts.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). physchemres.orgnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. By simulating the binding of this compound to a biological target, such as an enzyme or receptor, researchers can identify the most likely binding site and the specific interactions that stabilize the complex. nih.govnih.govprinceton.edu

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamics of the ligand-receptor complex over time. nih.govmdpi.com MD simulations model the movement of every atom in the system, providing a detailed view of how the ligand interacts with the protein's binding pocket. physchemres.orgmdpi.com These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other forces that are critical for binding affinity and selectivity. mdpi.com For example, MD simulations have been used to study the stability of quinoline derivatives bound to various kinases, confirming the interactions predicted by docking studies. mdpi.com

Understanding the mechanism of a chemical reaction requires identifying all the intermediate steps and transition states that connect reactants to products. Computational methods like Global Reaction Route Mapping (GRRM) provide a systematic way to explore these complex reaction pathways on a potential energy surface (PES). rsc.orgresearchgate.netsemanticscholar.org

The Artificial Force Induced Reaction (AFIR) method is a powerful component of the GRRM strategy. researchgate.netarxiv.org The AFIR method works by applying an artificial force between reactant molecules to guide them towards a reaction, allowing for the efficient discovery of transition states and reaction pathways without prior knowledge of the mechanism. arxiv.orgarxiv.org This automated exploration can uncover unexpected reaction mechanisms and provide a comprehensive map of the entire reaction network. researchgate.netarxiv.org While specific applications to this compound are not detailed in the literature, the AFIR method has been successfully applied to a wide range of chemical systems, from organic reactions to organometallic catalysis. rsc.orgresearchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for studying large chemical systems, such as a molecule interacting with its environment (e.g., a solvent or a biological macromolecule). In this approach, the electronically significant part of the system, like the this compound molecule itself, is treated with accurate but computationally expensive quantum mechanics (QM), while the surrounding environment is described by more efficient molecular mechanics (MM) force fields. researchgate.netnih.govbu.edunih.gov

The choice of the QM region is a critical factor in these simulations. An inappropriately sized QM region can lead to inaccurate results. The interactions at the boundary between the QM and MM regions are also a key aspect of the methodology, with various techniques like the link-atom method used to handle covalent bonds that cross the boundary. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govdergipark.org.tr Although no specific QSAR models for a series of this compound derivatives were found, numerous studies have successfully applied QSAR to other quinoline derivatives to predict their therapeutic or toxic effects. nih.govdergipark.org.trnih.govmdpi.com